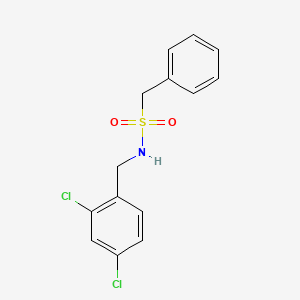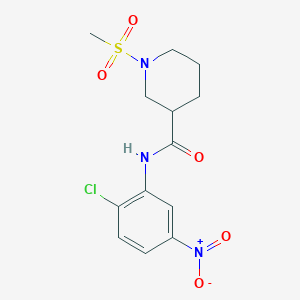![molecular formula C23H14Cl2F4N2O2 B4649617 4-{4-CHLORO-1-(2-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER](/img/structure/B4649617.png)
4-{4-CHLORO-1-(2-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER
Overview
Description
4-{4-CHLORO-1-(2-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple halogen substitutions and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-CHLORO-1-(2-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER typically involves multiple steps, starting with the preparation of the pyrazole core. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings is usually done using halogenating agents such as chlorine gas or N-chlorosuccinimide (NCS) for chlorination, and Selectfluor or N-fluorobenzenesulfonimide (NFSI) for fluorination.
Etherification: The final step involves the formation of the difluoromethyl ether group, which can be achieved using difluoromethylating agents like difluoromethyl phenyl sulfone.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-{4-CHLORO-1-(2-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{4-CHLORO-1-(2-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{4-CHLORO-1-(2-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Difluoromethoxybenzene: A compound with a difluoromethoxy group attached to a benzene ring, used in organic synthesis.
Uniqueness
4-{4-CHLORO-1-(2-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER is unique due to its combination of multiple halogen substitutions and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2F4N2O2/c24-17-3-1-2-4-18(17)31-21(14-7-11-16(12-8-14)33-23(28)29)19(25)20(30-31)13-5-9-15(10-6-13)32-22(26)27/h1-12,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXDUGJLROTHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-methyl-5-[[2-[3-(3-methylphenoxy)propoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4649534.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4649546.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4649550.png)
![2-[(4-allyl-5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4649562.png)
![N-[1-[(butylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4649577.png)


![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4649601.png)
![methyl 5-methyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4649605.png)
![N-[(2-methoxyphenyl)methyl]-2-(2-methylphenoxy)propanamide](/img/structure/B4649611.png)
![2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4649612.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4649622.png)
![3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4649645.png)
![(4E)-4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4649655.png)
